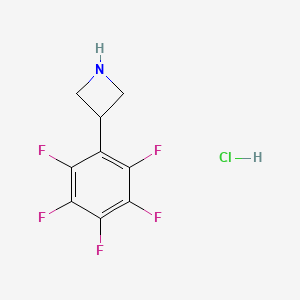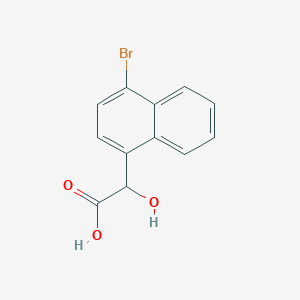
3-(Perfluorophenyl)azetidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Perfluorophenyl)azetidine Hydrochloride is a fluorinated azetidine derivative. Azetidines are four-membered nitrogen-containing heterocycles that exhibit significant ring strain, making them highly reactive and valuable in various chemical applications. The perfluorophenyl group enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorophenyl)azetidine Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines but requires precise control of reaction conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and product purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Perfluorophenyl)azetidine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions:
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions under appropriate conditions, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Catalysts: Transition metal catalysts, such as palladium or nickel, are often employed in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted azetidines, while ring-opening reactions can produce amines or other nitrogen-containing compounds .
Applications De Recherche Scientifique
3-(Perfluorophenyl)azetidine Hydrochloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Perfluorophenyl)azetidine Hydrochloride involves its interaction with molecular targets through its reactive azetidine ring and perfluorophenyl group. The ring strain in the azetidine moiety facilitates its participation in various chemical reactions, while the perfluorophenyl group enhances its stability and reactivity. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
- 3-(4-Fluorophenyl)azetidine Hydrochloride
- 3-(3,4-Difluorophenoxy)azetidine Hydrochloride
- 3-(2-(Trifluoromethyl)phenyl)azetidine Hydrochloride
- 3-(4-Methoxyphenoxy)azetidine Hydrochloride
Comparison: Compared to other azetidine derivatives, 3-(Perfluorophenyl)azetidine Hydrochloride stands out due to its enhanced stability and reactivity conferred by the perfluorophenyl group. This makes it particularly valuable in applications requiring high chemical stability and reactivity, such as in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
Formule moléculaire |
C9H7ClF5N |
|---|---|
Poids moléculaire |
259.60 g/mol |
Nom IUPAC |
3-(2,3,4,5,6-pentafluorophenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C9H6F5N.ClH/c10-5-4(3-1-15-2-3)6(11)8(13)9(14)7(5)12;/h3,15H,1-2H2;1H |
Clé InChI |
SWMAKGCXIKUADU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=C(C(=C(C(=C2F)F)F)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Nitropyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B13708217.png)




![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)








